Cas no 2167833-02-3 (12-methyl-5-oxa-11-azadispiro2.2.4^{6}.2^{3}dodecane)

12-methyl-5-oxa-11-azadispiro2.2.4^{6}.2^{3}dodecane 化学的及び物理的性質
名前と識別子
-
- 12-methyl-5-oxa-11-azadispiro2.2.4^{6}.2^{3}dodecane
- 12-methyl-5-oxa-11-azadispiro[2.2.4^{6}.2^{3}]dodecane
- 2167833-02-3
- EN300-1280544
-
- インチ: 1S/C11H19NO/c1-9-10(6-7-10)8-13-11(12-9)4-2-3-5-11/h9,12H,2-8H2,1H3
- InChIKey: CEPUZUXMMGIOMK-UHFFFAOYSA-N
- ほほえんだ: O1CC2(C(C)NC31CCCC3)CC2
計算された属性
- せいみつぶんしりょう: 181.146664230g/mol
- どういたいしつりょう: 181.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 21.3Ų
12-methyl-5-oxa-11-azadispiro2.2.4^{6}.2^{3}dodecane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1280544-0.5g |
12-methyl-5-oxa-11-azadispiro[2.2.4^{6}.2^{3}]dodecane |
2167833-02-3 | 0.5g |
$1302.0 | 2023-06-07 | ||
Enamine | EN300-1280544-2500mg |
12-methyl-5-oxa-11-azadispiro[2.2.4^{6}.2^{3}]dodecane |
2167833-02-3 | 2500mg |
$2660.0 | 2023-10-01 | ||
Enamine | EN300-1280544-0.05g |
12-methyl-5-oxa-11-azadispiro[2.2.4^{6}.2^{3}]dodecane |
2167833-02-3 | 0.05g |
$1140.0 | 2023-06-07 | ||
Enamine | EN300-1280544-10000mg |
12-methyl-5-oxa-11-azadispiro[2.2.4^{6}.2^{3}]dodecane |
2167833-02-3 | 10000mg |
$5837.0 | 2023-10-01 | ||
Enamine | EN300-1280544-2.5g |
12-methyl-5-oxa-11-azadispiro[2.2.4^{6}.2^{3}]dodecane |
2167833-02-3 | 2.5g |
$2660.0 | 2023-06-07 | ||
Enamine | EN300-1280544-10.0g |
12-methyl-5-oxa-11-azadispiro[2.2.4^{6}.2^{3}]dodecane |
2167833-02-3 | 10g |
$5837.0 | 2023-06-07 | ||
Enamine | EN300-1280544-50mg |
12-methyl-5-oxa-11-azadispiro[2.2.4^{6}.2^{3}]dodecane |
2167833-02-3 | 50mg |
$1140.0 | 2023-10-01 | ||
Enamine | EN300-1280544-500mg |
12-methyl-5-oxa-11-azadispiro[2.2.4^{6}.2^{3}]dodecane |
2167833-02-3 | 500mg |
$1302.0 | 2023-10-01 | ||
Enamine | EN300-1280544-5.0g |
12-methyl-5-oxa-11-azadispiro[2.2.4^{6}.2^{3}]dodecane |
2167833-02-3 | 5g |
$3935.0 | 2023-06-07 | ||
Enamine | EN300-1280544-0.1g |
12-methyl-5-oxa-11-azadispiro[2.2.4^{6}.2^{3}]dodecane |
2167833-02-3 | 0.1g |
$1195.0 | 2023-06-07 |
12-methyl-5-oxa-11-azadispiro2.2.4^{6}.2^{3}dodecane 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
9. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
12-methyl-5-oxa-11-azadispiro2.2.4^{6}.2^{3}dodecaneに関する追加情報
12-Methyl-5-Oxa-11-Azadispiro[2.2.4^{6}.2^{3}]Dodecane: A Comprehensive Overview
12-Methyl-5-Oxa-11-Azadispiro[2.2.4^{6}.2^{3}]Dodecane (CAS No: 2167833-02-3) is a highly specialized compound with a unique molecular structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of spiro compounds, which are characterized by the presence of two or more rings joined at a single atom, creating a "spiro" junction. The spiro compounds have been extensively studied due to their potential applications in drug design, polymer synthesis, and advanced materials.
The molecular structure of 12-methyl-5-oxa-11-azadispiro[2.2.4^{6}.2^{3}]dodecane is defined by its complex ring system, which includes an oxygen atom (hence the "oxa" designation) and a nitrogen atom (denoted by "aza"). This combination of heteroatoms introduces unique electronic and steric properties, making it an intriguing subject for researchers exploring heterocyclic chemistry and its applications. The compound's name reflects its structural complexity: the "dodecane" indicates a 12-carbon chain, while the spiro indices [2.2.4^{6}.2^{3}] describe the arrangement of the rings.
Recent advancements in synthetic methodologies have enabled chemists to synthesize spiro compounds like 12-methyl-5-oxa-11-azadispiro[...]dodecane with greater precision and efficiency. One notable approach involves the use of transition metal catalysts to facilitate intramolecular cyclization reactions, which are critical for forming the spiro junctions. These techniques have not only improved the yield of such compounds but also opened up new avenues for functionalizing them with additional groups, enhancing their versatility in various applications.
In terms of applications, spiro compounds are increasingly being explored for their role in drug delivery systems. The unique topology of these molecules allows for the encapsulation of bioactive agents within their ring structures, potentially improving drug stability and bioavailability. Additionally, heterocyclic chemistry has contributed to the development of novel materials with tailored mechanical and electronic properties, making them suitable for use in advanced composites and nanotechnology.
Recent studies have also highlighted the potential of spiro compounds as precursors for bioactive molecules with antimicrobial or anticancer properties. For instance, researchers have reported that certain derivatives of spiro compounds exhibit selective cytotoxicity against cancer cells, suggesting their potential as leads in drug discovery programs.
Moreover, the integration of computational chemistry tools has significantly accelerated the exploration of spiro compounds' properties. Advanced molecular modeling techniques allow scientists to predict the electronic structure, reactivity, and potential interactions of these molecules with biological targets or other materials. This computational approach complements experimental studies, providing a holistic understanding of spiro compounds' behavior in different environments.
In conclusion, 12-methyl-5-Oxa-11-Azadispiro[...]dodecane, with its unique molecular architecture and versatile properties, represents a fascinating area of research within organic chemistry and materials science. As ongoing studies continue to uncover new applications and mechanisms involving this compound, it is poised to play an increasingly important role in advancing both fundamental science and practical innovations across multiple disciplines.
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